molecular formula C16H16N2 B15125180 Acetonitrile, [bis(phenylmethyl)amino]- CAS No. 51643-96-0

Acetonitrile, [bis(phenylmethyl)amino]-

Cat. No.: B15125180
CAS No.: 51643-96-0
M. Wt: 236.31 g/mol
InChI Key: CGIPEYUEMKXNAH-UHFFFAOYSA-N
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Description

Acetonitrile, [bis(phenylmethyl)amino]- is a chemical compound with the molecular formula C16H16N2. It is also known as 2-(dibenzylamino)acetonitrile. This compound is characterized by the presence of a nitrile group (–CN) attached to a carbon atom, which is further bonded to a nitrogen atom substituted with two phenylmethyl (benzyl) groups. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [bis(phenylmethyl)amino]- typically involves the reaction of benzylamine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Acetonitrile, [bis(phenylmethyl)amino]- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [bis(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, [bis(phenylmethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, [bis(phenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The compound’s molecular targets and pathways depend on the specific reaction and application, but generally involve interactions with other molecules through nucleophilic addition or substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, [bis(phenylmethyl)amino]- is unique due to its dual benzyl substitution, which imparts distinct chemical properties and reactivity compared to simpler nitriles and amines. This makes it particularly valuable in specialized synthetic applications and research .

Properties

CAS No.

51643-96-0

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(dibenzylamino)acetonitrile

InChI

InChI=1S/C16H16N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,12-14H2

InChI Key

CGIPEYUEMKXNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)CC2=CC=CC=C2

Origin of Product

United States

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